Cas no 1226975-76-3 (1,8-Dioxa-4-azaspiro5.5undecane)

1,8-Dioxa-4-azaspiro5.5undecane 化学的及び物理的性質

名前と識別子

-

- 1,8-Dioxa-4-aza-spiro[5.5]undecane

- 1,8-Dioxa-4-azaspiro5.5undecane

-

- MDL: MFCD21126959

- インチ: 1S/C8H15NO2/c1-2-8(7-10-4-1)6-9-3-5-11-8/h9H,1-7H2

- InChIKey: VLZUSDJYVDSYJG-UHFFFAOYSA-N

- ほほえんだ: O1C2(CCCOC2)CNCC1

計算された属性

- せいみつぶんしりょう: 157.110278721g/mol

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

1,8-Dioxa-4-azaspiro5.5undecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B416880-2.5mg |

1,8-Dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | CB000724975-1g |

1,8-dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95+% | 1g |

¥15416.00 | 2023-09-15 | |

| AK Scientific | 7098DR-1g |

1,8-Dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 1g |

$1988 | 2023-09-16 | |

| Enamine | EN300-194602-10g |

1,8-dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 10g |

$6390.0 | 2023-09-17 | |

| A2B Chem LLC | AW14982-500mg |

1,8-Dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 500mg |

$1254.00 | 2024-04-20 | |

| A2B Chem LLC | AW14982-2.5g |

1,8-Dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 2.5g |

$3101.00 | 2024-04-20 | |

| A2B Chem LLC | AW14982-10g |

1,8-Dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 10g |

$6762.00 | 2024-04-20 | |

| 1PlusChem | 1P01BHPI-5g |

1,8-dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 5g |

$4823.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHPI-2.5g |

1,8-dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 2.5g |

$3271.00 | 2025-03-19 | |

| 1PlusChem | 1P01BHPI-500mg |

1,8-dioxa-4-azaspiro[5.5]undecane |

1226975-76-3 | 95% | 500mg |

$1322.00 | 2025-03-19 |

1,8-Dioxa-4-azaspiro5.5undecane 関連文献

-

1. Book reviews

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

1,8-Dioxa-4-azaspiro5.5undecaneに関する追加情報

Introduction to 1,8-Dioxa-4-azaspiro[5.5]undecane (CAS No. 1226975-76-3)

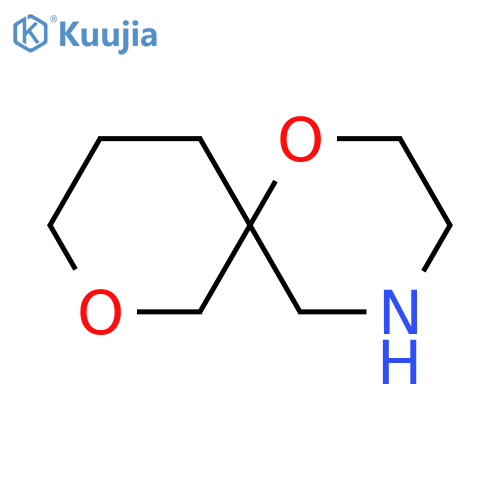

1,8-Dioxa-4-azaspiro[5.5]undecane, with the CAS number 1226975-76-3, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This spirocyclic compound is characterized by its distinctive structure, which consists of a spiro-fused ring system with two oxygen atoms and one nitrogen atom. The unique architecture of 1,8-dioxa-4-azaspiro[5.5]undecane makes it an attractive candidate for various applications, including pharmaceuticals, materials science, and chemical synthesis.

The chemical structure of 1,8-dioxa-4-azaspiro[5.5]undecane can be represented as follows: C11H20O2N. The presence of the spiro-fused ring system imparts unique physical and chemical properties to this compound. The spirocyclic structure provides enhanced stability and rigidity, which can be advantageous in various synthetic transformations and functionalization reactions.

In the realm of medicinal chemistry, 1,8-dioxa-4-azaspiro[5.5]undecane has shown promise as a scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as a building block for the synthesis of bioactive molecules with diverse biological activities. For instance, researchers have utilized this compound to develop inhibitors of specific enzymes and receptors, which are crucial targets in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The pharmacological properties of derivatives of 1,8-dioxa-4-azaspiro[5.5]undecane have been extensively studied in preclinical models. One notable example is the development of selective serotonin reuptake inhibitors (SSRIs) derived from this scaffold. These compounds have demonstrated potent antidepressant and anxiolytic effects in animal models, making them promising candidates for further clinical evaluation.

Beyond its applications in medicinal chemistry, 1,8-dioxa-4-azaspiro[5.5]undecane has also found utility in materials science. The rigid and stable nature of the spirocyclic structure makes it an ideal candidate for the synthesis of advanced materials with tailored properties. For example, researchers have used this compound to create polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composite materials.

In the field of chemical synthesis, 1,8-dioxa-4-azaspiro[5.5]undecane serves as a valuable intermediate for the preparation of complex organic molecules. Its unique structural features enable a wide range of functionalization reactions, allowing chemists to introduce various substituents and functional groups with high selectivity and efficiency. This versatility has made it a popular choice for synthetic chemists working on the development of new compounds with specific properties.

The synthesis of 1,8-dioxa-4-azaspiro[5.5]undecane has been optimized through various methodologies over the years. One common approach involves the intramolecular cyclization of appropriate precursors under carefully controlled conditions. Recent advancements in catalytic methods have further improved the yield and purity of this compound, making it more accessible for large-scale production.

In conclusion, 1,8-dioxa-4-azaspiro[5.5]undecane (CAS No. 1226975-76-3) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, materials science, and chemical synthesis. Its unique structural features and versatile reactivity make it an invaluable tool for researchers across multiple disciplines. As ongoing research continues to uncover new properties and applications of this compound, its importance in scientific and industrial contexts is likely to grow even further.

1226975-76-3 (1,8-Dioxa-4-azaspiro5.5undecane) 関連製品

- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)

- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)

- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)

- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)

- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)

- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)

- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)

- 218784-65-7(2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol)